molecular formula C13H18N2O3S B2452272 N-(4-morpholinophenyl)cyclopropanesulfonamide CAS No. 1207053-97-1

N-(4-morpholinophenyl)cyclopropanesulfonamide

Cat. No.: B2452272
CAS No.: 1207053-97-1
M. Wt: 282.36
InChI Key: BUYVBAGPWSXWPS-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)cyclopropanesulfonamide is a fascinating chemical compound with a unique structure that combines a morpholine ring, a phenyl group, and a cyclopropanesulfonamide moiety. This compound holds immense potential in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(4-morpholinophenyl)cyclopropanesulfonamide typically involves the reaction of 4-morpholinophenylamine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-morpholinophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

N-(4-morpholinophenyl)cyclopropanesulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activities.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

    Biology: It is studied for its interactions with biological molecules and potential as a biochemical probe.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-morpholinophenyl)cyclopropanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(4-morpholinophenyl)sulfonamide: Similar structure but lacks the cyclopropane ring.

    N-(4-morpholinophenyl)benzenesulfonamide: Contains a benzene ring instead of a cyclopropane ring.

    N-(4-morpholinophenyl)alkanesulfonamide: Contains an alkane chain instead of a cyclopropane ring.

These comparisons highlight the unique structural features of this compound, particularly the presence of the cyclopropane ring, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-19(17,13-5-6-13)14-11-1-3-12(4-2-11)15-7-9-18-10-8-15/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYVBAGPWSXWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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